N-[3-(1H-imidazol-1-yl)propyl]-2-methylcyclopropanecarboxamide
Übersicht
Beschreibung
N-[3-(1H-imidazol-1-yl)propyl]-2-methylcyclopropanecarboxamide, also known as etomidate, is a medication that is used for anesthesia induction. It was first synthesized in the 1960s and has been widely used since then due to its fast-acting properties and minimal cardiovascular effects.
Wissenschaftliche Forschungsanwendungen
Etomidate has been extensively studied for its use as an anesthetic agent. It is commonly used for induction of anesthesia due to its rapid onset of action and short duration of effect. Etomidate is also used for sedation in critically ill patients and for procedural sedation in emergency departments. In addition, N-[3-(1H-imidazol-1-yl)propyl]-2-methylcyclopropanecarboxamide has been studied for its potential use as a treatment for refractory status epilepticus, a severe form of epilepsy that is difficult to treat with conventional medications.
Wirkmechanismus
Etomidate acts by binding to the GABA-A receptor, which is a type of receptor that is involved in the inhibition of neurotransmitter release in the brain. By binding to this receptor, N-[3-(1H-imidazol-1-yl)propyl]-2-methylcyclopropanecarboxamide enhances the inhibitory effects of GABA, leading to a decrease in neuronal activity and ultimately resulting in sedation and anesthesia.
Biochemical and Physiological Effects
Etomidate has been shown to have minimal cardiovascular effects, making it a preferred choice for patients with cardiovascular disease. However, it can cause adrenal suppression, which can lead to a decrease in cortisol production. This effect is transient and usually resolves within 24 hours. Etomidate has also been shown to have minimal respiratory depression, making it a safe choice for patients with respiratory disease.
Vorteile Und Einschränkungen Für Laborexperimente
Etomidate has several advantages for use in laboratory experiments. It has a rapid onset of action and short duration of effect, which allows for precise control of anesthesia depth and duration. It also has minimal cardiovascular and respiratory effects, which can minimize confounding variables in experiments involving these systems. However, N-[3-(1H-imidazol-1-yl)propyl]-2-methylcyclopropanecarboxamide can cause adrenal suppression, which can affect the stress response and immune function in experimental animals.
Zukünftige Richtungen
There are several potential future directions for research involving N-[3-(1H-imidazol-1-yl)propyl]-2-methylcyclopropanecarboxamide. One area of interest is the development of new formulations of this compound that can reduce or eliminate the risk of adrenal suppression. Another area of interest is the investigation of this compound as a treatment for refractory status epilepticus. Additionally, there is ongoing research into the mechanism of action of this compound and its effects on neuronal activity in the brain. Overall, this compound is a promising medication with a wide range of potential applications in both clinical and research settings.
Eigenschaften
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-methylcyclopropane-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9-7-10(9)11(15)13-3-2-5-14-6-4-12-8-14/h4,6,8-10H,2-3,5,7H2,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFMCGAOVXBGHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NCCCN2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.